Compound Identification and Physicochemical Properties
Compound Identification and Physicochemical Properties
An In-depth Technical Guide to 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol
This guide provides a comprehensive technical overview of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol, a heterocyclic compound of interest in various scientific fields. It is intended for researchers, chemists, and drug development professionals seeking detailed information on its synthesis, properties, and applications. The structure of this document is designed to logically present the core scientific information, from fundamental properties to practical applications and safety protocols.
2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol, also known by synonyms such as 1-(2-hydroxyethyl)-2,5-dimethylpyrrole and the abbreviation HEDMP, is an organic compound featuring a substituted pyrrole ring linked to an ethanol group.[1][2] The pyrrole moiety is a fundamental five-membered aromatic heterocycle that is a core component of many biologically significant molecules, including porphyrins and vitamin B12.[3] The presence of both a heterocyclic ring and a primary alcohol functional group makes HEDMP a versatile intermediate for further chemical modifications.[1]
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.
CAS Number: 83662-06-0[1][2][4][5]
A summary of its key physicochemical properties is presented below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO | [1][4] |
| Molecular Weight | 139.19 g/mol | [1][5] |
| IUPAC Name | 2-(2,5-dimethylpyrrol-1-yl)ethanol | [1][2] |
| Physical Form | Solid | |
| InChI Key | AREYOJNLKFSXPK-UHFFFAOYSA-N | [1][4] |
| Canonical SMILES | CC1=CC=C(N1CCO)C | [1][2] |
Synthesis and Mechanistic Insights
The synthesis of N-substituted pyrroles like HEDMP is most classically achieved through the Paal-Knorr reaction. This powerful and straightforward method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1]
The Paal-Knorr Synthesis Pathway
The primary route to synthesizing 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol involves the reaction between 2,5-hexanedione and ethanolamine. The causality behind this choice is the high efficiency and atom economy of the reaction, which forms the pyrrole ring in a single, often high-yielding, step with water as the only byproduct.[6]
The mechanism proceeds via the initial formation of a hemiaminal upon nucleophilic attack of the amine onto one of the carbonyl carbons. Subsequent intramolecular cyclization and dehydration steps lead to the formation of the stable aromatic pyrrole ring. Recent advancements have focused on environmentally friendly, solvent-free, or one-pot, two-step processes starting from 2,5-dimethylfuran, which first undergoes an acid-catalyzed ring-opening to yield the 2,5-hexanedione precursor.[1][6]
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative example of a Paal-Knorr synthesis. Trustworthiness in any synthesis is established by rigorous characterization of the final product to confirm its identity and purity.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione (1 equivalent) and ethanolamine (1 equivalent). An appropriate solvent, such as ethanol or acetic acid, may be used, although solvent-free methods have also been reported.[1][3]
-
Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the consumption of starting materials), cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified. This is a critical step to ensure the removal of unreacted starting materials and byproducts. A common method is flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
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Characterization (Self-Validation): The purified product should be analyzed to confirm its structure. This involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]
Spectroscopic Characterization
Confirming the molecular structure of the synthesized 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol is a critical self-validating step in any experimental workflow.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: two singlets for the two equivalent methyl groups on the pyrrole ring, a singlet for the two equivalent protons on the pyrrole ring itself, and two triplets corresponding to the two CH₂ groups of the N-ethyl alcohol substituent. A broad singlet for the hydroxyl (-OH) proton will also be present.
-
¹³C NMR Spectroscopy: The carbon NMR will display distinct signals for the methyl carbons, the pyrrole ring carbons (two signals due to symmetry), and the two carbons of the ethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol group. C-H stretching and C=C stretching bands for the pyrrole ring will also be present.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z = 139.19.[1]
Applications in Research and Drug Development
The unique combination of a heterocyclic ring and a reactive hydroxyl group makes 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol a valuable building block in several areas of chemical and pharmaceutical research.[1]
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Pharmaceutical Intermediates: Pyrrole derivatives are known to exhibit a wide range of biological activities.[1][3] HEDMP serves as a precursor for synthesizing more complex molecules with potential therapeutic properties, including antimicrobial, antioxidant, and neuroprotective effects.[1] Its structure is a key component in the development of compounds targeting enzymes like acetylcholinesterase (AChE) and BACE 1, which are implicated in Alzheimer's disease.[7] Furthermore, the 2,5-dimethylpyrrole moiety itself has been identified as a critical partial structure for enhancing monoclonal antibody production in CHO cell cultures.[8]
-
Material Science: The hydroxyl group provides a reactive handle for incorporating the pyrrole unit into larger polymeric structures or for developing functional materials.[1] Its structure makes it a candidate for creating novel sensors or catalysts.[1]
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Agrochemicals: Nitrogen-containing heterocycles are a cornerstone of modern agrochemicals. HEDMP can be used as a starting material for developing new classes of pesticides and herbicides.[1]
Safety and Handling
According to safety information provided by suppliers, 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol is classified as acutely toxic if swallowed.[2]
-
GHS Pictogram: GHS06 (Skull and Crossbones)
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Signal Word: Danger
-
Hazard Statement: H301: Toxic if swallowed.[2]
-
Precautionary Statements: Standard laboratory precautions should be taken, including wearing personal protective equipment (gloves, safety glasses, lab coat). Avoid ingestion and inhalation. P-codes include P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), and P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician).
-
Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, designated as a combustible acute toxic materials storage area.
Researchers must consult the full Safety Data Sheet (SDS) from their supplier before handling this compound.
References
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1-(2-Hydroxyethyl)-2,5-dimethylpyrrole - PubChem. [Link]
- US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)
-
Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - MDPI. (2024). [Link]
-
Best 2,5-Dimethyl-1H-pyrrole CAS 625-84-3 | Look Chemical. [Link]
-
Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC. [Link]
-
N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture - PMC - NIH. [Link]
Sources
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- 2. 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole | C8H13NO | CID 95963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives - Google Patents [patents.google.com]
- 4. 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanol | CymitQuimica [cymitquimica.com]
- 5. 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol | Sigma-Aldrich [sigmaaldrich.com]
- 6. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy [mdpi.com]
- 7. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture - PMC [pmc.ncbi.nlm.nih.gov]
